molecular formula C17H29ClN2O4 B12711061 Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride CAS No. 83263-78-9

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride

Cat. No.: B12711061
CAS No.: 83263-78-9
M. Wt: 360.9 g/mol
InChI Key: QRTZBDPUXFMZOH-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a carbamic acid group, a phenyl ring, and a propyl ester, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenol with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The carbamic acid group can form covalent bonds with active sites of enzymes, leading to inhibition or activation. The phenyl ring and propyl ester groups contribute to the compound’s binding affinity and specificity for its targets. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, N-phenyl-, 1-methylethyl ester
  • Carbamic acid, N- [4- [ (3-amino-2-chloro-4-quinolinyl)amino]butyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride is unique due to its specific structural features, such as the presence of a hydroxypropoxy group and a propyl ester. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

83263-78-9

Molecular Formula

C17H29ClN2O4

Molecular Weight

360.9 g/mol

IUPAC Name

propyl N-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride

InChI

InChI=1S/C17H28N2O4.ClH/c1-5-10-22-16(21)19-13-6-8-15(9-7-13)23-12-14(20)11-18-17(2,3)4;/h6-9,14,18,20H,5,10-12H2,1-4H3,(H,19,21);1H

InChI Key

QRTZBDPUXFMZOH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl

Origin of Product

United States

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